

ZTA-261 In Vivo Studies in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: ZTA-261

Cat. No.: B15545330

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These application notes provide a comprehensive overview of the in vivo studies of **ZTA-261**, a selective thyroid hormone receptor beta (THR β) agonist, in a high-fat diet-induced obesity mouse model. The provided protocols and data are intended to guide researchers in designing and executing similar preclinical studies.

Introduction

ZTA-261 is a synthetic thyroid hormone analog designed for high selectivity towards the thyroid hormone receptor beta (THR β) over the alpha subtype (THR α).^{[1][2][3]} THR β is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism.^{[4][5]} By selectively activating THR β , **ZTA-261** aims to elicit the beneficial metabolic effects of thyroid hormone, such as reducing cholesterol and triglycerides, while minimizing the adverse effects associated with THR α activation, including cardiac and bone toxicity.^{[1][4][6]} Preclinical studies in mouse models of diet-induced obesity have demonstrated the potential of **ZTA-261** as a therapeutic agent for metabolic disorders like dyslipidemia and obesity.^{[4][6][7]}

Data Presentation

Table 1: In Vitro Receptor Selectivity of ZTA-261

Compound	THR β IC50 (nM)	THR α IC50 (nM)	THR β Selectivity (THR α IC50 / THR β IC50)
ZTA-261	6.3	660	~105-fold
GC-1	Not Specified	73	~20-fold
T3	Not Specified	Not Specified	No Selectivity

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)

Table 2: In Vivo Efficacy of ZTA-261 in High-Fat Diet (HFD)-Induced Obese Mice

Treatment Group (Dose)	Body Weight Reduction	Epididymal Adipose Tissue Reduction	Serum Cholesterol Reduction	Serum Triglyceride Reduction	Liver Total Lipid Reduction	Liver Triglyceride Reduction
ZTA-261 (0.1 μ mol/kg/day)	No significant difference	Not as effective as GC-1	Significant	Not as effective as GC-1	Significant	Significant
ZTA-261 (1 μ mol/kg/day)	Similar to GC-1	Similar to GC-1	Significant	As effective as GC-1	Significant	Significant
GC-1 (0.1 μ mol/kg/day)	~20% reduction	Effective	Significant	Effective	Significant	Significant
GC-1 (1 μ mol/kg/day)	Effective	Effective	Significant	Effective	Significant	Significant

Data is a qualitative summary from the search results.[7][8] Doses were administered via intraperitoneal injection for 3 weeks.[7][9]

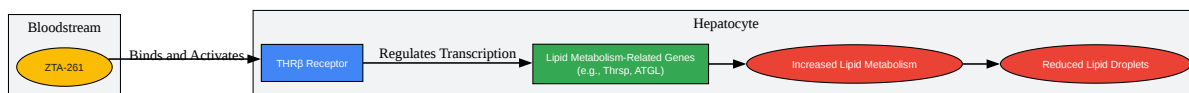
Table 3: Safety Profile of ZTA-261 in Mice

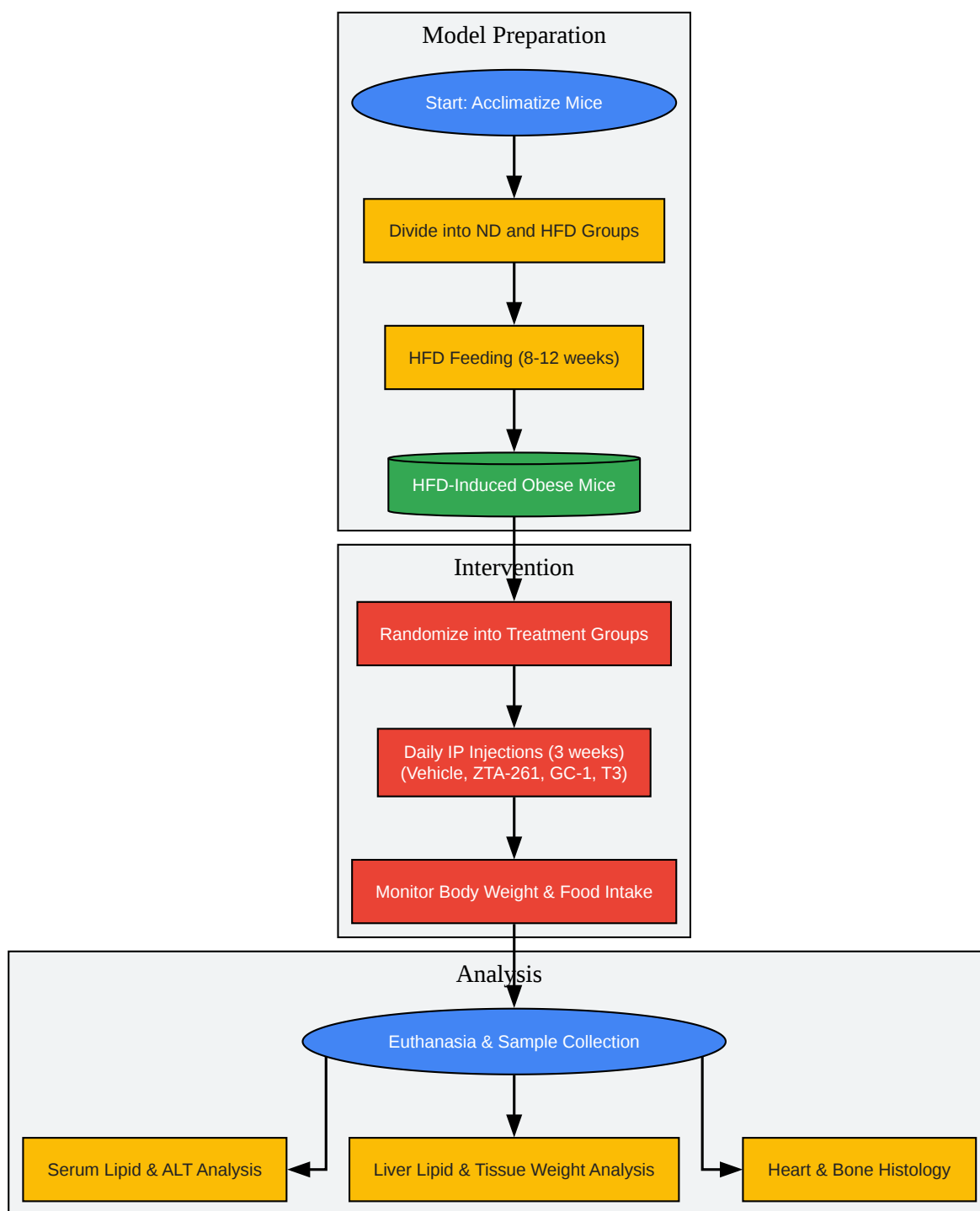
Parameter	ZTA-261	GC-1	T3
Hepatotoxicity (ALT Levels)	No significant difference from saline	Not specified	Not specified
Cardiac Toxicity (Heart Weight)	No significant increase	Less toxic than T3	Significant increase
Bone Toxicity (Bone Damage Indicators)	No significant increase	Less toxic than T3	Significant increase

Data compiled from multiple sources.[2][4][6]

Signaling Pathway

ZTA-261 mediates its effects through the same pathway as the natural thyroid hormone, T3, by selectively activating $\text{THR}\beta$. [6][7] This activation leads to changes in the expression of genes involved in lipid metabolism. [6][7]





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